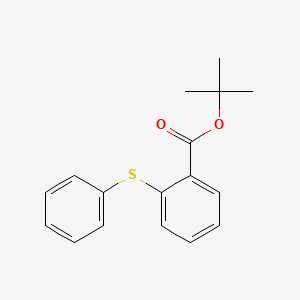

tert-Butyl 2-(phenylsulfanyl)benzoate

Description

tert-Butyl 2-(phenylsulfanyl)benzoate is a benzoate ester derivative featuring a tert-butyl ester group and a phenylsulfanyl (thiophenyl) substituent at the 2-position of the aromatic ring. This compound is of interest in organic synthesis and materials science due to the steric bulk of the tert-butyl group, which can enhance stability and modulate reactivity, and the sulfur-containing phenylsulfanyl moiety, which may contribute to electronic effects or serve as a functional handle for further modifications.

Properties

CAS No. |

61183-68-4 |

|---|---|

Molecular Formula |

C17H18O2S |

Molecular Weight |

286.4 g/mol |

IUPAC Name |

tert-butyl 2-phenylsulfanylbenzoate |

InChI |

InChI=1S/C17H18O2S/c1-17(2,3)19-16(18)14-11-7-8-12-15(14)20-13-9-5-4-6-10-13/h4-12H,1-3H3 |

InChI Key |

FHPJWRRYWGAHHF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC=C1SC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(phenylsulfanyl)benzoate typically involves the esterification of 2-(phenylsulfanyl)benzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 2-(phenylsulfanyl)benzoate can undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to yield the corresponding thiol derivative.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed for substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Halogenated or nitrated derivatives of the benzene ring.

Scientific Research Applications

tert-Butyl 2-(phenylsulfanyl)benzoate finds applications in various fields of scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be utilized in studies involving enzyme inhibition and protein-ligand interactions due to its structural features.

Medicine: Research into potential pharmaceutical applications, including the development of new drugs or therapeutic agents, often involves this compound.

Industry: It serves as a precursor for the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(phenylsulfanyl)benzoate involves its interaction with various molecular targets and pathways. The phenylsulfanyl group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The ester group may undergo hydrolysis under physiological conditions, releasing the active benzoic acid derivative, which can then exert its effects on target enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize tert-butyl 2-(phenylsulfanyl)benzoate, we analyze its properties against key analogs (Table 1).

Table 1: Comparative Analysis of this compound and Analogous Compounds

Reactivity and Stability

- Steric Effects: The tert-butyl group in this compound likely reduces nucleophilic attack at the ester carbonyl compared to ethyl esters (e.g., ethyl 4-(dimethylamino)benzoate), which exhibit faster curing in resin systems due to lower steric hindrance .

- This contrasts with electron-donating groups like the dimethylamino substituent in ethyl 4-(dimethylamino)benzoate, which accelerates polymerization reactions in resin cements .

- Thermal and Chemical Stability: tert-Butyl esters are known for hydrolytic stability under acidic conditions, whereas ethyl esters may degrade more readily. This property could make this compound suitable for controlled-release formulations or high-temperature processes.

Key Research Findings and Contradictions

- Reactivity Trade-offs: Ethyl 4-(dimethylamino)benzoate achieves higher degrees of conversion in resins than 2-(dimethylamino)ethyl methacrylate due to amine positioning and electronic effects . However, this compound’s reactivity may be lower due to steric shielding, necessitating alternative initiators like diphenyliodonium hexafluorophosphate (DPI) to enhance curing efficiency.

- Biological Activity: The phenylsulfanyl group in ’s indazole derivative is critical for binding to cellular targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.